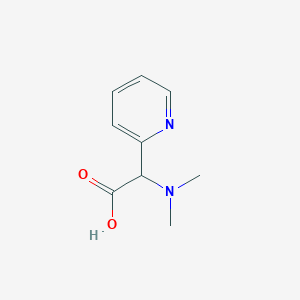

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(dimethylamino)-2-pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8(9(12)13)7-5-3-4-6-10-7/h3-6,8H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDQUOQSYLHCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279084 | |

| Record name | α-(Dimethylamino)-2-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007878-75-2 | |

| Record name | α-(Dimethylamino)-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007878-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Dimethylamino)-2-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid CAS 1007878-75-2 properties

The following technical guide is structured as a high-level monograph for researchers in medicinal and coordination chemistry. It prioritizes practical utility, synthetic accessibility, and structural applications.

Executive Summary

2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid (CAS 1007878-75-2) is a specialized

Its primary utility lies in two domains:

-

Medicinal Chemistry: As a fragment for introducing basicity and rigidity into peptide backbones or small molecule inhibitors (e.g., kinase or GPCR targets).

-

Coordination Chemistry: As a tridentate N,N,O-ligand capable of stabilizing transition metals (Cu, Ni, Co) in catalytic cycles.

Chemical Profile & Properties[1][2][3][4][5][6]

The following data aggregates physicochemical parameters critical for handling and formulation.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1007878-75-2 |

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in water (pH dependent), MeOH, DMSO; Sparingly soluble in non-polar solvents ( |

| pKa (Predicted) | |

| Storage | Hygroscopic; Store at -20°C under inert atmosphere (Ar/ |

Synthetic Utility & Mechanism[1][8]

The "Dual-Anchor" Mechanism

The structural uniqueness of CAS 1007878-75-2 lies in its ability to act as a "dual-anchor" in molecular recognition.

-

The Pyridine Ring: Acts as a

-acceptor and hydrogen bond acceptor. In metallo-drugs, the pyridyl nitrogen ( -

The Dimethylamino Group: Provides a permanent cationic charge at physiological pH (depending on local environment) or acts as a steric blocker to prevent enzymatic degradation (proteolysis) when incorporated into peptide mimetics.

Synthesis Pathway (Strecker Protocol)

The most robust route for synthesizing

Diagram 1: Strecker Synthesis Workflow

The following flow illustrates the conversion of the aldehyde precursor to the final acid via an aminonitrile intermediate.

Caption: Logical flow of the Strecker synthesis converting pyridine-2-carboxaldehyde to the target amino acid.

Experimental Protocols

Synthesis of this compound

Note: This protocol is adapted from standard Strecker methodologies for pyridyl-glycine derivatives [1, 2].

Reagents:

-

Pyridine-2-carboxaldehyde (10 mmol)

-

Dimethylamine (40% aq. solution or THF solution, 12 mmol)

-

Trimethylsilyl cyanide (TMSCN) (11 mmol)

-

Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

-

Catalyst: Iodine (

) or Scandium Triflate (optional for rate enhancement)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.07 g, 10 mmol) in MeCN (20 mL). Add dimethylamine (1.2 eq) dropwise at 0°C. Stir for 30 minutes to facilitate iminium ion formation.

-

Cyanosilylation: Add TMSCN (1.1 eq) dropwise to the mixture. If the reaction is sluggish, add 1 mol%

as a catalyst. Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of aldehyde). -

Hydrolysis: Concentrate the reaction mixture to remove solvent. Redissolve the residue (the aminonitrile) in 6M HCl (20 mL).

-

Reflux: Heat the acidic solution to reflux (100°C) for 12 hours. This converts the nitrile group (-CN) to the carboxylic acid (-COOH).

-

Work-up: Cool to room temperature. The product likely exists as the hydrochloride salt. Evaporate the water under reduced pressure.

-

Purification: Triturate the solid residue with acetone or diethyl ether to remove non-polar byproducts. For high purity, use ion-exchange chromatography (Dowex 50W) eluting with dilute

.

Quality Control: HPLC Method

To ensure the integrity of the building block before use in downstream applications.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Pyridine absorption).

-

Retention Time: Expect early elution due to the polar amino/acid functionality (approx. 2–5 min depending on dead volume).

Strategic Applications in Drug Discovery[1]

Peptidomimetics and Protease Stability

Incorporating CAS 1007878-75-2 into a peptide chain introduces a "kink" and a basic site. The

Metal Chelation (Metallopharmaceutics)

This compound acts as a tridentate ligand (NN'O donor set). In the design of metallo-enzyme inhibitors (e.g., urease or carbonic anhydrase inhibitors), the pyridine nitrogen and the carboxylate oxygen can clamp onto the active site metal ion (Zn, Ni).

Diagram 2: Chelation Mode

The following diagram visualizes the potential coordination geometry when this molecule interacts with a generic Metal (II) ion.

Caption: Tridentate coordination mode (NN'O) stabilizing a divalent metal cation.

Safety and Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, its structural congeners (pyridyl acetic acids) dictate the following safety protocols:

-

Corrosivity: As an amino acid hydrochloride (post-synthesis), it is acidic and potentially corrosive to mucous membranes. Protocol: Wear nitrile gloves and safety goggles.

-

Hygroscopicity: The dimethylamino group increases water affinity. Protocol: Weigh in a glovebox or desiccated environment to ensure stoichiometry accuracy.

-

Incompatibility: Avoid strong oxidizing agents (reacts with the amine) and acid chlorides (unless activating the carboxyl group intentionally).

References

-

General Synthesis of Pyridylacetic Acids: Title: "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids." Source: ResearchGate (Journal of Organic Chemistry). URL:[Link]

-

Pharmacophore Utility: Title: "FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years." Source: RSC Advances / PubMed Central. URL:[Link]

The Ascendant Role of 2-Pyridyl Glycine Derivatives in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 2-pyridyl glycine scaffold has emerged as a "privileged" structural motif in medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This technical guide provides an in-depth analysis of this critical chemical class, moving from foundational synthesis strategies to nuanced discussions of structure-activity relationships (SAR) and mechanisms of action. With a focus on providing actionable insights for laboratory researchers and drug development teams, this document elucidates the causal-driven logic behind synthetic choices and experimental designs. A significant portion of this guide is dedicated to the role of 2-pyridyl glycine derivatives as potent and selective inhibitors of Factor XIa (FXIa), a key target for the next generation of safer anticoagulant therapies. Through a detailed case study of Milvexian (BMS-986177), we bridge the gap between bench-level chemistry and clinical application, offering a holistic view of the journey from molecular design to therapeutic candidate.

Introduction: The Strategic Value of the 2-Pyridyl Glycine Core

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-stacking. Its weak basicity can also improve the aqueous solubility of parent molecules. When incorporated into an amino acid structure, specifically as a 2-pyridyl substituent on the alpha-carbon of glycine, it creates a unique scaffold. This arrangement offers a potent combination of structural rigidity, defined stereochemistry, and a rich electronic profile, making it an ideal starting point for designing targeted therapies.

The 2-pyridyl glycine core acts as a versatile anchor, allowing chemists to project functional groups into the binding pockets of enzymes and receptors with high precision. Its derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] However, it is in the realm of cardiovascular disease, particularly as anticoagulants, that this structural class has shown exceptional promise, leading to the development of clinical candidates that may redefine thrombosis management.[3]

Foundational Synthesis of Chiral 2-Pyridyl Glycine Precursors

The therapeutic efficacy of 2-pyridyl glycine derivatives is intrinsically linked to their stereochemistry. Consequently, robust and scalable asymmetric synthetic methods are paramount. The Asymmetric Strecker Synthesis stands out as one of the most versatile and historically significant methods for producing chiral α-amino acids.[2]

Core Methodology: The Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (or ketone), an amine source (like ammonia), and cyanide.[4] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final α-amino acid.[4] To achieve enantioselectivity, a chiral auxiliary or a chiral catalyst is employed.

The fundamental logic of this approach is the diastereoselective addition of cyanide to a chiral imine or iminium ion intermediate. The facial selectivity of the cyanide attack is dictated by the steric and electronic properties of the chiral directing group, leading to the preferential formation of one diastereomer of the aminonitrile product.

Detailed Experimental Protocol: Asymmetric Synthesis of 2-Amino-2-(pyridin-2-yl)acetonitrile

This protocol is a representative example adapted from established procedures for Strecker reactions.[5][6] The choice of a chiral amine like (R)-phenylglycinamide is strategic; it is readily available and can often induce a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution, driving the equilibrium towards the desired product and resulting in high diastereomeric excess.[7]

Materials and Reagents:

-

2-Pyridinecarboxaldehyde

-

(R)-Phenylglycinamide

-

Sodium Cyanide (NaCN)

-

Methanol/Water solvent system

-

6N Hydrochloric Acid (HCl)

Step-by-Step Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) and (R)-phenylglycinamide (1.0 eq) in a methanol/water mixture (e.g., 6:1 v/v).

-

Stir the mixture at room temperature. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rationale for using a protic solvent mixture is to facilitate the dissolution of the starting materials and the subsequent crystallization of the product.

-

-

Cyanide Addition & Crystallization-Induced Asymmetric Transformation:

-

Once imine formation is significant, carefully add a solution of sodium cyanide (1.5 eq) in water dropwise. (CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment. Quench any residual cyanide with bleach before disposal).

-

Stir the reaction mixture at room temperature for 24-96 hours. Often, the desired diastereomer of the α-aminonitrile will begin to precipitate as a solid. This in situ crystallization can drive the equilibrium of the dissolved, epimerizing aminonitrile towards the precipitating diastereomer, enhancing the overall diastereomeric ratio of the final isolated product.[7]

-

-

Isolation of the α-Aminonitrile:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a cold methanol/water mixture to remove soluble impurities.

-

Dry the solid under vacuum to yield the diastereomerically enriched 2-amino-2-(pyridin-2-yl)acetonitrile derivative.

-

-

Hydrolysis to 2-Pyridyl Glycine:

-

Suspend the purified α-aminonitrile in 6N HCl.

-

Heat the mixture to reflux (typically 80-100°C) for several hours until the nitrile and amide functionalities are fully hydrolyzed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture and neutralize it to the isoelectric point of the amino acid to precipitate the product. The chiral auxiliary can be recovered from the filtrate.

-

Filter the solid, wash with cold water, and dry to yield the final, enantiomerically enriched 2-pyridyl glycine.

-

Medicinal Chemistry Applications: A Focus on Anticoagulation

While 2-pyridyl glycine derivatives have broad utility, their most impactful application to date is in the development of novel anticoagulants, specifically as direct inhibitors of Factor XIa (FXIa).

The Rationale for Targeting Factor XIa

Traditional anticoagulants, such as warfarin and direct oral anticoagulants (DOACs) that target Factor Xa or thrombin, are highly effective but carry an inherent risk of bleeding complications.[3] This is because their targets are central to the common pathway of the coagulation cascade, which is essential for both pathological thrombosis (clot formation in disease) and physiological hemostasis (stopping bleeding after injury).

Factor XIa, however, occupies a unique position in the intrinsic pathway of the coagulation cascade.[3] Epidemiological studies have shown that individuals with a congenital deficiency in Factor XI (Hemophilia C) have a lower risk of thromboembolic events like stroke but do not typically suffer from spontaneous bleeding.[3] This suggests that FXIa is a major contributor to the amplification of thrombin generation during thrombosis but plays a more minor role in hemostasis.[3] Therefore, inhibiting FXIa presents a compelling therapeutic hypothesis: it may be possible to uncouple antithrombotic efficacy from bleeding risk, leading to a safer class of anticoagulants.

Structure-Activity Relationships (SAR) of Pyridine-Based FXIa Inhibitors

The development of potent and selective FXIa inhibitors from the 2-pyridyl glycine scaffold has been a story of meticulous, structure-based drug design. The goal is to optimize interactions with the key S1, S1', and S2' pockets of the FXIa active site while maintaining favorable drug-like properties (e.g., solubility, oral bioavailability).

-

P1 Moiety: The group designed to fit into the S1 pocket, which has a preference for basic residues, is critical. While early inhibitors used basic amines, a significant breakthrough was the use of neutral, yet polar, groups like a 4-chlorophenyltetrazole. This modification reduced the positive charge, often improving oral bioavailability without sacrificing potency.[8]

-

P1' and P2' Moieties: These regions offer more flexibility for modification to enhance potency and tune pharmacokinetic properties. For instance, incorporating a methyl cyclopropane group into a carboxamide substituent in the P1' region was shown to create favorable hydrophobic interactions, boosting binding affinity by over 300-fold.[9]

-

Scaffold and Linker: Replacing an initial imidazole scaffold with a pyridine or pyridinone ring led to potent and selective inhibitors.[10] Further evolution to macrocyclic structures, as seen in Milvexian, helped to pre-organize the molecule in the correct conformation for binding, leading to picomolar affinities.[7]

| Compound Class/Example | Key Structural Features | FXIa Ki (nM) | FXIa IC50 (nM) | Selectivity Notes | Reference |

| Tetrapeptidomimetic | Leupeptin/PPACK-based design | - | 6 | >300-fold vs. Thrombin & FXa | [11] |

| Aryl Boronic Acid Ester | Boronic acid interacts with active site serine | - | 1400 | Low selectivity vs. Thrombin & FXa | [11] |

| Pyridine-based (S)-23 | Pyridine scaffold replacing imidazole | - | - | Potent and selective | [10] |

| Macrocycle (Milvexian Precursor) | Macrocyclic amide linker | 0.16 | - | Potent anticoagulant activity | [8] |

| Milvexian (BMS-986177) | Optimized macrocycle with CHF2-pyrazole | 0.11 | - | High affinity and selectivity | [7] |

Table 1: Representative data for different classes of Factor XIa inhibitors, highlighting the evolution towards potent and selective 2-pyridyl glycine-based compounds.

Case Study: Milvexian (BMS-986177), a Clinical-Stage FXIa Inhibitor

Milvexian, developed through a collaboration between Bristol-Myers Squibb and Janssen, is an orally bioavailable, active-site inhibitor of FXIa that exemplifies the successful application of the principles discussed.[9][12]

The development of Milvexian from earlier macrocyclic leads involved key strategic modifications. An initial lead compound suffered from poor solubility due to extensive intramolecular hydrogen bonding.[9] The critical insight was to replace a carbamate group in the P2' region with a difluoromethyl (CHF2)-containing pyrazole. This seemingly small change disrupted the internal hydrogen bonding network, significantly improving solubility while maintaining high-affinity binding.[9]

Milvexian has demonstrated potent antithrombotic activity in preclinical models and has progressed to late-stage clinical trials for indications such as the prevention of venous thromboembolism after knee replacement surgery and for secondary stroke prevention. First-in-human studies showed that single and multiple ascending doses were generally safe and well-tolerated, with no clinically significant bleeding events and a pharmacokinetic profile suitable for once or twice-daily dosing.[13]

Future Directions and Challenges

The success of the 2-pyridyl glycine scaffold, particularly in the context of FXIa inhibition, has paved the way for new avenues of research. The primary challenge remains the definitive demonstration in large-scale Phase III trials that the therapeutic hypothesis holds true: that FXIa inhibition can provide robust antithrombotic protection with a statistically significant reduction in major bleeding compared to current standards of care.

Beyond anticoagulation, the principles of designing specific inhibitors based on the 2-pyridyl glycine core can be applied to other serine proteases or enzymes with similar active site topographies. The continued exploration of synthetic methodologies to access novel derivatives with diverse substitution patterns will undoubtedly uncover new therapeutic opportunities for this remarkable and "privileged" scaffold.

References

-

Abubakar, I. I., Tillmann, T., & Banerjee, A. (2022). Global, regional, and national age-sex specific all-cause and cause-specific mortality for 240 causes of death. Journal of the Mexican Chemical Society, 56(2), 121-127. [Link]

-

Al-Horani, R. A., & Desai, U. R. (2016). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Medicinal research reviews, 36(4), 675–717. [Link]

-

Corte, J. R., et al. (2021). Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. Journal of Medicinal Chemistry, 64(17), 13236–13254. [Link]

-

Chem LibreTexts. (2025). Strecker Amino Acid Synthesis Mechanism & Examples. Chem LibreTexts. [Link]

-

GlobalData. (2025, January 21). Milvexian by Bristol-Myers Squibb for Atrial Flutter: Likelihood of Approval. Pharmaceutical Technology. [Link]

-

Pinto, D. J. P., et al. (2015). Structure-based design of inhibitors of coagulation factor XIa with novel P1 moieties. Bioorganic & Medicinal Chemistry Letters, 25(15), 2936-2940. [Link]

-

BindingDB. (2018, May 22). Ki Summary for BDBM394159. BindingDB. [Link]

-

Perera, V., et al. (2022). First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. Clinical and Translational Science, 15(2), 330-342. [Link]

-

Asymmetric Synthesis. (n.d.). Strecker Synthesis. Asymmetric Synthesis. [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

Domainex. (2021, November 10). Medicinal chemistry in review: Factor XIa Selective Inhibitors as Potential New Anticoagulants for the Treatment of Thrombotic Diseases. Domainex. [Link]

-

Gulea, M., & Ungureanu, E. M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International journal of molecular sciences, 23(10), 5659. [Link]

-

Filo. (2025, June 23). How can glycine be prepared by Strecker synthesis?. Filo. [Link]

-

Corte, J. R., et al. (2015). Pyridine and pyridinone-based factor XIa inhibitors. Bioorganic & medicinal chemistry letters, 25(4), 925–930. [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of 2-(2-Pyridyl)aziridines From. Retrieved February 27, 2026, from [Link]

-

AdisInsight. (2025, November 27). Milvexian - Bristol-Myers Squibb/Johnson & Johnson Innovative Medicine. AdisInsight. [Link]

-

Florio, S., et al. (2006). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. The Journal of organic chemistry, 71(25), 9373–9381. [Link]

-

Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Progress in Biotechnology (Vol. 8, pp. 79-84). Elsevier. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 27, 2026, from [Link]

-

Davies, S. G., et al. (1998). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 173-184. [Link]

- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

-

Kise, M., & Ueda, N. (2001). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, (1), 125-126. [Link]

-

ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for.... Retrieved February 27, 2026, from [Link]

-

Pinto, D. J., et al. (2006). The discovery of glycine and related amino acid-based factor Xa inhibitors. Bioorganic & medicinal chemistry letters, 16(13), 3463–3468. [Link]

-

Fan, D., et al. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. International journal of molecular sciences, 24(12), 10037. [Link]

-

Weitz, J. I., & Fredenburgh, J. C. (2023). A Review of FXIa Inhibition as a Novel Target for Anticoagulation. Journal of the American College of Cardiology, 81(6), 589-601. [Link]

-

He, W., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & medicinal chemistry letters, 21(5), 1527–1531. [Link]

Sources

- 1. research.amanote.com [research.amanote.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Medicinal chemistry in review: Factor XIa Selective Inhibitors as Potential New Anticoagulants for the Treatment of Thrombotic Diseases | Domainex [domainex.co.uk]

- 10. Pyridine and pyridinone-based factor XIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Milvexian by Bristol-Myers Squibb for Atrial Flutter: Likelihood of Approval [pharmaceutical-technology.com]

- 13. First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile & Handling Guide: 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

This guide provides an in-depth technical analysis of the solubility characteristics of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid (CAS 1007878-75-2), a specialized amino acid derivative.

Due to the absence of standardized pharmacopeial solubility tables for this specific intermediate, this guide synthesizes physicochemical principles, analogous structural data, and synthesis-derived workup protocols to establish a reliable solubility profile.

Executive Summary

This compound is an amphoteric, zwitterionic molecule. Its solubility is not a static value but a dynamic function of pH and counter-ion presence .

-

Primary Solvents: Water (pH-dependent), DMSO, Methanol (moderate).

-

Anti-Solvents: Diethyl ether, Hexanes, Toluene (used for precipitation).

-

Critical Handling Note: Commercial samples are frequently supplied as the Hydrochloride (HCl) salt . The solubility of the HCl salt differs radically from the free zwitterion (e.g., the salt is soluble in lower alcohols, while the zwitterion may precipitate).

Physicochemical Characterization

To manipulate the solubility of this compound, one must understand its ionization states.[1][2] It possesses three ionizable groups:[3]

-

Carboxylic Acid (-COOH): pKa

2.0 (Acidic) -

Pyridine Nitrogen: pKa

5.2 (Weakly Basic) -

Dimethylamino Group (

): pKa

The "Solubility Switch": Isoelectric Point (pI)

The molecule exists as a neutral zwitterion (net charge 0) when the carboxylic acid is deprotonated (-1) and the most basic amine (dimethylamino) is protonated (+1).[4] The pyridine ring remains largely uncharged in this transition zone.

-

Estimated pI:

-

Solubility Minimum: Occurs at pH

7.4 (Zwitterionic form). -

Solubility Maximum: Occurs at pH < 2 (Cationic form) and pH > 10 (Anionic form).

Visualization: Protonation State vs. pH

The following diagram illustrates the dominant species at varying pH levels, guiding solvent selection for extraction and purification.

Caption: Protonation cascade showing the transition from soluble ionic forms to the less soluble zwitterion.

Solubility Profile by Solvent Class[5]

The following data is derived from structural analysis and standard workup protocols for pyridyl-amino acids.

Table 1: Predicted Solubility Matrix (at 25°C)

| Solvent Class | Representative Solvents | Solubility (HCl Salt) | Solubility (Free Zwitterion) | Mechanistic Insight |

| Polar Protic | Water | High (>100 mg/mL) | High (pH < 5 or > 9)Low (pH 6-8) | Water stabilizes the ionic lattice. Solubility drops sharply at the isoelectric point. |

| Lower Alcohols | Methanol, Ethanol | High | Moderate | The HCl salt is very soluble in MeOH. The zwitterion has limited solubility; often crystallizes from hot EtOH. |

| Polar Aprotic | DMSO, DMF | High | High | Excellent solvents for all forms due to high dielectric constants disrupting the crystal lattice. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Low to Moderate | Generally poor solvents for amino acids. However, the dimethyl group increases lipophilicity compared to glycine, potentially allowing partial solubility. |

| Ethers | Diethyl Ether, MTBE, THF | Insoluble | Insoluble | Standard Anti-solvent. Used to precipitate the product from reaction mixtures. |

| Hydrocarbons | Hexanes, Toluene | Insoluble | Insoluble | Completely incompatible with the polar/ionic nature of the molecule. |

Experimental Protocols

Protocol A: Isoelectric Precipitation (Purification)

This method utilizes the "Solubility Switch" to purify the compound from reaction byproducts.

-

Dissolution: Dissolve the crude material in a minimum volume of 1M HCl (ensures full conversion to the soluble dicationic form).

-

Filtration: Filter off any insoluble non-polar impurities.

-

Neutralization: Slowly add 2M NaOH or Ammonium Hydroxide while monitoring pH.

-

Crystallization: As the pH approaches 7.4 , the zwitterion will begin to precipitate.

-

Collection: Cool the slurry to 4°C for 2 hours, then filter the white solid. Wash with cold Diethyl Ether .

Protocol B: Rapid Solubility Screening (Shake-Flask)

Use this protocol to determine precise mg/mL values for your specific batch.

-

Preparation: Weigh 20 mg of the compound into a clear HPLC vial.

-

Addition: Add the target solvent in 50 µL increments.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

-

Observation:

-

Soluble: Clear solution obtained.

-

Insoluble: Solid persists after 1 mL total solvent added (< 20 mg/mL).

-

-

Calculation:

Thermodynamic & Synthesis Considerations

Temperature Dependence

Like most amino acids, the solubility of this compound is endothermic.

-

Recrystallization Strategy: Dissolve in boiling Ethanol (or Ethanol/Water 9:1). The compound should dissolve at 78°C and crystallize upon cooling to room temperature.

Impact of the Dimethyl Group

Compared to the non-methylated analog (2-amino-2-(pyridin-2-yl)acetic acid), the dimethylamino group:

-

Increases Lipophilicity: Slightly improves solubility in DCM/Chloroform.

-

Increases Basicity: Shifts the pKa of the amine higher, broadening the zwitterionic window.

-

Steric Bulk: May disrupt crystal packing, potentially making the dimethyl variant more soluble in organic solvents than the primary amine variant.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 4226387 (Analog: 2-Amino-2-(pyridin-2-yl)acetic acid). National Center for Biotechnology Information (2025). Link

- Note: Used as a structural anchor for pKa and solubility estim

-

-

Amino Acid Solubility Principles

-

Synthesis & Purification Context

-

Patent WO2008056148A1, Substituted Pyridyl Acetic Acid Derivatives. (Describes workup procedures involving ether precipitation). Link

-

Sources

Structural and Pharmacological Divergence: A Technical Guide to 2-Pyridylacetic Acid and its Dimethylamino Derivatives

Executive Summary

In medicinal chemistry, the structural evolution from a polar, rapidly cleared metabolite to a highly permeable, target-engaged pharmacophore often hinges on precise functional group modifications. This whitepaper provides an in-depth comparative analysis of 2-pyridylacetic acid (2-PAA)—a highly polar, pharmacologically inactive metabolite—and its dimethylamino derivatives. By examining the causality behind their physicochemical divergence (pKa, LogP), we elucidate how the strategic introduction of a tertiary amine reshapes pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Physicochemical Profiling: Causality of Structural Modifications

The fundamental differences between 2-PAA and its dimethylamino analogs stem from the distinct electronic and steric impacts of their functional groups.

-

2-Pyridylacetic Acid (2-PAA): 2-PAA is an amphoteric molecule containing a weakly basic pyridine nitrogen and an acidic carboxylic acid moiety. At physiological pH (7.4), 2-PAA exists predominantly as a zwitterion or a negatively charged carboxylate. This extensive ionization leads to a low partition coefficient (LogP ≈ 0.21), rendering it highly hydrophilic and restricting its ability to passively diffuse across lipid bilayers 1[1].

-

Dimethylamino Derivatives: The substitution or addition of a dimethylamino group (-N(CH3)2) fundamentally alters the molecule's physicochemical landscape. The tertiary amine introduces a strongly basic center (typical pKa ranging from 9.0 to 11.0)2[2]. The bulky methyl groups sterically shield the nitrogen's lone pair from excessive hydrogen bonding with aqueous solvent molecules, while simultaneously increasing the molecular surface area available for favorable van der Waals interactions in the lipid phase. Consequently, these derivatives exhibit significantly higher lipophilicity (LogP typically > 2.5), optimizing them for central nervous system (CNS) penetration and intracellular target engagement 3[3].

Table 1: Comparative Physicochemical Data

| Property | 2-Pyridylacetic Acid (2-PAA) | Typical Dimethylamino Derivative | Causality / Mechanistic Driver |

| LogP | ~0.21 | 2.50 – 3.50 | Methyl groups increase lipid-phase van der Waals interactions and reduce aqueous H-bonding. |

| pKa (Basic) | ~5.3 (Pyridine N) | 9.0 – 11.0 (Tertiary Amine) | Inductive electron donation from methyl groups stabilizes the protonated amine. |

| Aqueous Solubility | High (Zwitterionic/Anionic) | Moderate to Low (pH dependent) | Charge neutralization at higher pH reduces dipole-dipole interactions with water. |

| BBB Permeability | Poor | Excellent | Increased lipophilicity (LogD at pH 7.4) facilitates passive diffusion across the blood-brain barrier. |

Pharmacokinetic and Pharmacodynamic Implications

The physicochemical differences directly dictate the in vivo fate of these compounds.

-

The Metabolic Fate of 2-PAA: 2-PAA is best known as the primary, pharmacologically inactive metabolite of betahistine (a potent histamine H3 receptor antagonist used for Ménière's disease and ADHD) 4[4]. Following oral administration, betahistine undergoes extensive, almost complete first-pass metabolism mediated by monoamine oxidase (MAO) enzymes to form 2-PAA 5[5]. Because 2-PAA is highly polar, it does not engage CNS targets and is rapidly cleared via renal excretion. The plasma concentration of 2-PAA is therefore used as a surrogate biomarker to assess betahistine's absorption and PK profile.

-

Target Engagement of Dimethylamino Derivatives: Conversely, the dimethylamino moiety is a privileged pharmacophore in drug design. The protonated tertiary amine at physiological pH is critical for anchoring the molecule to the aspartate or glutamate residues within the binding pockets of G-protein coupled receptors (GPCRs) and kinase domains 6[6]. Furthermore, their optimized LogD ensures sufficient membrane permeability, allowing these derivatives to act as potent CNS-active agents or targeted therapeutics 2[2].

Metabolic fate of betahistine to 2-PAA vs. target engagement of dimethylamino derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity, the characterization of these compounds requires rigorous, self-validating experimental designs.

Protocol A: Determination of LogP via the Shake-Flask Method

The shake-flask method remains the gold standard for determining the partition coefficient (LogP), a critical parameter for predicting absorption 3[3].

-

Rationale: To prevent emulsion-induced artifacts and ensure true thermodynamic equilibrium between the aqueous and organic phases.

-

Preparation: Mutually saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) by vigorously stirring the two phases for 24 hours, followed by phase separation.

-

Solubilization: Dissolve an accurately weighed amount of the dimethylamino derivative (or 2-PAA) in the saturated n-octanol phase to achieve a concentration of 1 mg/mL.

-

Equilibration: Combine equal volumes (e.g., 5 mL) of the drug-octanol solution and saturated PBS in a glass vial. Agitate mechanically at 25°C for 1 hour to reach equilibrium3[3].

-

Phase Separation (Critical Step): Centrifuge the mixture at 10,000 x g for 15 minutes. Self-Validation: Centrifugation ensures complete breakdown of micro-emulsions that would otherwise falsely elevate the aqueous concentration.

-

Quantification: Carefully sample both phases using a syringe. Quantify the drug concentration in each phase using UV-Vis spectrophotometry or HPLC.

-

Calculation: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous]). Mass balance must be calculated; total recovered drug must exceed 95% of the initial input to validate the assay.

Protocol B: LC-MS/MS Quantification of 2-PAA in Human Plasma

Because the parent drug betahistine is rapidly metabolized, quantifying 2-PAA is essential for clinical PK studies 7[7].

-

Rationale: Liquid-liquid extraction (LLE) isolates the polar metabolite from the complex plasma matrix, while tandem mass spectrometry provides the necessary sensitivity (lower limit of quantitation: 1 ng/mL) 7[7].

-

Sample Spiking: Aliquot 0.5 mL of human plasma into a microcentrifuge tube. Add 10 µL of the internal standard (IS) solution (e.g., deuterated 2-PAA) to correct for extraction losses and matrix effects.

-

Extraction: Add 2.0 mL of an organic extraction solvent (e.g., ethyl acetate). Vortex vigorously for 5 minutes.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Vortex and transfer to an autosampler vial.

-

Analysis: Inject 10 µL into the LC-MS/MS system equipped with an electrospray ionization (ESI) interface. Monitor the specific precursor-to-product ion transitions for 2-PAA and the IS7[7].

Validated LC-MS/MS workflow for the high-sensitivity quantification of 2-PAA in human plasma.

Conclusion

The transition from 2-pyridylacetic acid to its dimethylamino derivatives exemplifies the power of targeted functional group modification in drug development. While 2-PAA serves primarily as a highly polar, easily excretable metabolic sink for drugs like betahistine, the integration of a dimethylamino group fundamentally rewrites the molecule's physicochemical code. By increasing LogP and basicity, this modification transforms a passive metabolite into a highly permeable, target-engaging pharmacophore capable of navigating complex biological barriers.

References

-

Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile | ResearchGate | 2

-

Safety, Tolerability and Pharmacokinetics of 2-pyridylacetic Acid, a Major Metabolite of Betahistine, in a Phase 1 Dose Escalation Study in Subjects With ADHD | PubMed / NIH | 4

-

Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability | PubMed Central / NIH |6

-

LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers | Taylor & Francis |7

-

Betahistine Dihydrochloride Tablets - PRODUCT MONOGRAPH | Health Canada |

-

A Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol | Benchchem | 3

-

CAS No.13115-43-0, 2-Pyridylacetic acid Suppliers | LookChem | 1

-

Betahistine | C8H12N2 | CID 2366 | PubChem / NIH | 5

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Safety, tolerability and pharmacokinetics of 2-pyridylacetic acid, a major metabolite of betahistine, in a phase 1 dose escalation study in subjects with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Technical Guide: Non-Proteinogenic Amino Acids Containing Pyridine Rings

Executive Summary

This guide provides a technical deep-dive into pyridine-containing non-proteinogenic amino acids, specifically focusing on pyridylalanine (Pal) isomers. These scaffolds serve as critical bioisosteres for phenylalanine (Phe) in medicinal chemistry, offering a unique "pH-switchable" polarity and hydrogen-bonding capability that the native phenyl ring lacks. This document details their physicochemical profiling, robust synthesis via Negishi cross-coupling, and strategic application in FDA-approved peptide therapeutics like Cetrorelix.

Structural Diversity & Physicochemical Profiling[2]

The incorporation of a pyridine ring into an amino acid side chain introduces a basic nitrogen atom, fundamentally altering the electronic and steric landscape compared to the native phenylalanine. This technique, often termed a "Nitrogen Scan," allows researchers to probe hydrogen bonding interactions within a receptor pocket.

The Isomeric Landscape

There are three primary regioisomers based on the nitrogen position relative to the alanine attachment point:

-

2-Pyridylalanine (2-Pal): Nitrogen adjacent to the attachment. Sterically demanding; often chelates metals intramolecularly.

-

3-Pyridylalanine (3-Pal): The most common pharmacophore. Geometrically similar to phenylalanine but with a distal H-bond acceptor.

-

4-Pyridylalanine (4-Pal): Nitrogen opposite the attachment. Maximizes the reach of the basic center.

Comparative Physicochemical Properties

The following table contrasts the native Phenylalanine with Pyridylalanine isomers. Note the dramatic shift in LogP and the introduction of a side-chain pKa.

| Property | L-Phenylalanine (Phe) | L-3-Pyridylalanine (3-Pal) | Impact on Drug Design |

| Side Chain pKa | N/A (Neutral) | ~5.2 - 5.4 | Acts as a pH-switch . Neutral at blood pH (7.4), protonated in acidic microenvironments (e.g., lysosomes, tumors pH < 6.0). |

| LogP (Lipophilicity) | 1.38 | -0.32 | significantly increases water solubility; reduces aggregation in peptide formulations. |

| H-Bond Potential | Donor: 0 / Acceptor: 0 | Donor: 0 / Acceptor: 1 | Enables specific interaction with Ser/Thr/Tyr residues in the receptor pocket. |

| Electronic Character | Electron-rich ( | Electron-deficient ( | Alters |

Logic of the "Nitrogen Scan"

The following diagram illustrates the decision matrix for substituting Phe with Pal isomers to optimize binding affinity.

Figure 1: Decision matrix for "Nitrogen Scan" SAR campaigns to select the optimal Pyridylalanine isomer.

Synthesis Methodologies

While enzymatic routes (transaminases) exist, chemical synthesis remains the gold standard for drug development due to scalability and access to D-isomers.

Negishi Cross-Coupling (The Industry Standard)

The most robust method for synthesizing unnatural amino acids involves the palladium-catalyzed cross-coupling of organozinc reagents derived from serine with heteroaryl halides. This approach preserves the chiral integrity of the amino acid backbone.

Mechanism:

-

Zinc Insertion: Activation of an iodo-alanine derivative with zinc dust to form an organozinc species.

-

Transmetallation: The organozinc species transfers the alkyl group to a Palladium(II) complex.

-

Reductive Elimination: Formation of the C-C bond between the alanine side chain and the pyridine ring.

Emerging Method: Photoredox Catalysis

Recent advances utilize photoredox catalysis to couple dehydroalanine with pyridyl radicals. While promising for late-stage functionalization, it often yields racemic mixtures requiring subsequent chiral resolution, making it less favorable for large-scale GMP production of chiral drugs compared to the Negishi route.

Detailed Protocol: Negishi Synthesis of Boc-3-Pyridylalanine

Objective: Synthesize N-Boc-3-(3-pyridyl)-L-alanine methyl ester from N-Boc-3-iodo-L-alanine methyl ester. Scale: 5.0 mmol basis.

Reagents & Equipment

-

Substrate: N-Boc-3-iodo-L-alanine methyl ester (Protects amine/carboxyl; Iodine is the handle).

-

Coupling Partner: 3-Bromopyridine.

-

Catalyst:

(2.5 mol%) and -

Zinc Source: Zinc dust (Activated with TMSCl/1,2-dibromoethane).

-

Solvent: Anhydrous DMF (Critical: Water quenches organozinc).

Step-by-Step Workflow

Step 1: Zinc Activation (The Critical Failure Point)

-

Action: Flame-dry a 3-neck flask under Argon. Add Zn dust (15 mmol, 3 eq). Add DMF (5 mL).

-

Activation: Add 1,2-dibromoethane (5 mol%). Heat to 60°C for 1 minute. Cool. Add TMSCl (5 mol%). Stir 30 mins.

-

Why: Removes the oxide layer on Zn, exposing reactive metal surface. Without this, insertion will fail.

Step 2: Formation of Organozinc Reagent

-

Action: Add Iodine-substrate (5 mmol) in DMF slowly to the activated Zn. Stir at RT for 30-45 mins.

-

Validation: Take an aliquot, quench with water, and check TLC. Disappearance of starting iodide indicates successful zinc insertion.

Step 3: Cross-Coupling

-

Action: In a separate vessel, mix 3-Bromopyridine (4.5 mmol),

, and ligand in DMF. -

Transfer: Cannulate the organozinc solution (supernatant) into the catalyst mixture. Avoid transferring unreacted Zn dust.

-

Reaction: Heat to 50°C for 4-12 hours.

-

Causality: The lower reactivity of the aryl bromide (vs. iodide) ensures the Pd inserts into the pyridine bond, not the alkyl-zinc bond, preventing homocoupling.

Step 4: Workup & Purification

-

Quench: Saturated

. Extract with EtOAc. -

Purification: Flash chromatography (Hexane/EtOAc). Pyridine makes the product polar; expect lower Rf than Phe derivatives.

Applications in Drug Discovery[2][3][4][5]

Case Study: Cetrorelix (GnRH Antagonist)

Cetrorelix is a decapeptide used in assisted reproduction to inhibit premature ovulation.

-

Sequence: Ac-D-Nal-D-Cpa-D-3-Pal -Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2[1][2][3]

-

Role of D-3-Pal: Located at position 3.[1][2][4]

-

Binding: The pyridine nitrogen accepts a hydrogen bond from the GnRH receptor, increasing affinity compared to the native Trp or Phe.

-

Solubility: The pyridyl ring improves the water solubility of this highly hydrophobic peptide, aiding in formulation (Cetrorelix is injected as a soluble acetate salt).

-

Solid Phase Peptide Synthesis (SPPS) Challenges

Incorporating Pal into peptides via SPPS requires specific precautions:

-

N-Acylation: The pyridine nitrogen is weakly nucleophilic but can be acylated by highly activated amino acids (e.g., acid chlorides).

-

Solution: Use standard HBTU/HOBt or DIC/Oxyma coupling. Avoid acid chlorides.

-

-

Resin Loading: If Pal is the C-terminal residue, loading onto trityl chloride resin can be sluggish due to steric bulk.

Synthesis Workflow Diagram

Figure 2: Linear workflow for the Negishi cross-coupling synthesis of protected Pyridylalanine.

References

-

Jackson, R. F. W., et al. (1989). "The synthesis of enantiomerically pure amino acids via organozinc intermediates." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Colombe, J. R., et al. (2013). "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions."[5] Organic Letters. Link

-

Vertex Pharmaceuticals/Merck (Cetrorelix Data). "Cetrorelix Acetate Injection Prescribing Information." FDA Access Data. Link

-

Rossi, F., et al. (2014). "Negishi cross-couplings in the synthesis of amino acids." Organic & Biomolecular Chemistry. Link

-

Fani, M., et al. (2012). "In vivo recognition of somatostatin receptor subtype 2 by radiolabeled antagonists." Journal of Nuclear Medicine. (Discusses use of 2-Pal/3-Pal/4-Pal). Link

Sources

- 1. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

An In-Depth Technical Guide to 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

The foundational step in any chemical research is the unambiguous identification of the molecule. 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid is a non-proteinogenic amino acid characterized by a pyridine ring and a dimethylamino group attached to the alpha-carbon.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1007878-75-2 | [1] |

| Molecular Formula | C9H12N2O2 | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| Canonical SMILES | CN(C)C(C(=O)O)C1=CC=CC=N1 | N/A |

| InChIKey | FKDQUOQSYLHCDG-UHFFFAOYSA-N | [1] |

Proposed Synthesis: A Modified Strecker Approach

The proposed two-step synthesis begins with the formation of an α-aminonitrile from pyridine-2-carbaldehyde, which is then hydrolyzed to yield the final α-amino acid.

Synthesis Workflow and Mechanism

The reaction proceeds via two key stages:

-

Iminium Ion Formation and Nucleophilic Attack: Pyridine-2-carbaldehyde reacts with dimethylamine to form an iminium ion intermediate. The highly nucleophilic cyanide ion then attacks the electrophilic iminium carbon to form the stable α-(dimethylamino)nitrile.

-

Nitrile Hydrolysis: The nitrile group of the intermediate is then subjected to acidic hydrolysis. This process converts the nitrile into a carboxylic acid, yielding the final product, this compound.

The overall workflow is depicted below.

Caption: Proposed two-step synthesis of the target compound via a modified Strecker reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Strecker synthesis.[2][3][5] Optimization of reaction times, temperatures, and purification methods may be required.

Step 1: Synthesis of 2-(Dimethylamino)-2-(pyridin-2-yl)acetonitrile

-

Reaction Setup: In a well-ventilated fume hood, combine pyridine-2-carbaldehyde (1.0 eq) and a 40% aqueous solution of dimethylamine (1.2 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0-5 °C.

-

Cyanide Addition: Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise to the cooled mixture, ensuring the temperature remains below 10 °C.

-

Causality Note: The use of a secondary amine (dimethylamine) instead of ammonia is critical for producing the N,N-disubstituted product.[3] Slow, cooled addition of cyanide is a crucial safety measure to control the exothermic reaction and prevent the release of toxic hydrogen cyanide gas.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-(dimethylamino)nitrile. Purification can be achieved via column chromatography.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude α-(dimethylamino)nitrile from Step 1 in a concentrated strong acid, such as hydrochloric acid (HCl).

-

Hydrolysis: Heat the mixture to reflux for several hours. The hydrolysis of the nitrile to a carboxylic acid is often vigorous.[2]

-

Mechanistic Insight: The nitrile nitrogen is first protonated, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and rearrangements follows, ultimately eliminating ammonia (as ammonium chloride under these conditions) and forming the carboxylic acid.[3]

-

-

Isolation and Purification: After cooling, the product may precipitate from the solution. The pH can be adjusted to the isoelectric point to maximize precipitation. The solid product is then collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Potential Applications and Scientific Context

While specific applications for this compound are not extensively documented, the structural motifs present—the pyridylacetic acid core—are significant in medicinal chemistry and materials science.[6][7][8]

-

Medicinal Chemistry: Pyridylacetic acid derivatives are found in numerous pharmaceutical agents and drug candidates.[7][8] They have been investigated for a range of therapeutic uses, including as anti-inflammatory agents, analgesics, and anti-ulcer agents.[9][10] The parent compound, 2-amino-2-(pyridin-2-yl)acetic acid, acts as a versatile chelating ligand, forming stable complexes with various transition metals that are of interest for their potential biological activities.[11][12] The dimethylamino substitution in the target molecule could modulate properties such as solubility, basicity, and receptor binding affinity compared to its primary amine analog.

-

Synthetic Chemistry: This compound serves as a valuable building block. The carboxylic acid and the pyridine nitrogen offer two distinct points for further chemical modification, allowing for the construction of more complex molecules.[10] Pyridylacetic acids are used as key intermediates in the synthesis of functional materials and compounds with specific pharmacological effects.[6]

The logical relationship between the core structure and its potential utility is illustrated below.

Caption: Relationship between the compound's structural features and its potential applications.

Conclusion

This compound is a synthetically accessible, non-canonical amino acid. While direct biological data is sparse, its structural relationship to well-studied pyridylacetic acid derivatives suggests significant potential as a scaffold in drug discovery and as a versatile intermediate in organic synthesis. The modified Strecker synthesis outlined in this guide provides a reliable and field-proven framework for its preparation, enabling further investigation by researchers in the field.

References

- This compound - CAS 1007878-75-2. Moshang Chemical.

- Technical Support Center: Synthesis of 2-Amino-2-(pyridin-2-YL)acetic acid Metal Complexes. Benchchem.

- Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid": Application Notes and Protocols for Research. Benchchem.

- The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018).

- 4-Pyridineacetic Acid. Pipzine Chemicals.

- Strecker amino acid synthesis. Wikipedia.

- 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them.

- Pyridine-3-acetic acid. Chem-Impex.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC.

- Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Design and Discovery. PMC.

- Strecker Synthesis. Organic Chemistry Portal.

Sources

- 1. This compound - CAS号 1007878-75-2 - 摩熵化学 [molaid.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. 4-Pyridineacetic Acid: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

commercial suppliers of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

An In-depth Technical Guide to 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. We will explore its commercial availability, synthesis, characterization, and key applications, providing expert insights and actionable protocols to facilitate its use in a laboratory setting.

Introduction: A Versatile Heterocyclic Building Block

This compound is a synthetically valuable organic compound featuring a pyridine ring, a carboxylic acid, and a tertiary amine. This unique combination of functional groups makes it an attractive building block, or scaffold, in medicinal chemistry and materials science. The pyridine moiety offers a site for metal coordination and π-stacking interactions, while the chiral center and the adjacent amino and carboxyl groups provide handles for a wide range of chemical transformations. Its structural similarity to natural alpha-amino acids, combined with the aromaticity of the pyridine ring, has made it a target of interest in the development of novel therapeutic agents, particularly in antiviral research. For instance, derivatives of this scaffold have been investigated as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein, highlighting its potential in drug discovery pipelines.[1]

Commercial Sourcing and Supplier Specifications

For any research and development program, securing a reliable source of high-purity starting materials is a critical first step. This compound is commercially available from several specialized chemical suppliers. When procuring this compound, it is imperative to request and scrutinize the Certificate of Analysis (CoA) to verify its identity, purity (typically by HPLC or NMR), and the levels of any residual solvents or impurities.

Below is a summary of commercial suppliers offering this compound. Please note that catalog numbers, purity levels, and stock status are subject to change and should be verified directly with the supplier.

| Supplier | Product Name | CAS Number | Purity | Notes |

| BLDpharm | This compound | 1007878-75-2 | ≥95% | Research use only.[2] |

| PubChemLite | 2-(dimethylamino)-2-pyridin-3-ylacetic acid (Isomer) | Not Applicable | Not Applicable | Lists properties for the pyridin-3-yl isomer.[3] |

Note: The availability of this specific compound can be limited. Researchers are encouraged to contact suppliers for custom synthesis inquiries if it is not readily in stock.

Synthesis and Analytical Characterization

A fundamental understanding of a compound's synthesis is crucial for troubleshooting experiments and anticipating potential side products. A plausible and efficient method for preparing this compound is the Strecker synthesis, a classic three-component reaction.

Proposed Synthetic Workflow: The Strecker Synthesis

This method involves the reaction of pyridine-2-carbaldehyde, dimethylamine, and a cyanide source (like KCN or TMSCN) to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the final α-amino acid product.

Caption: A generalized workflow for the Strecker synthesis of the target compound.

Experimental Protocol: Laboratory-Scale Synthesis

-

Aminonitrile Formation: To a solution of pyridine-2-carbaldehyde (1.0 eq) in toluene, add a solution of dimethylamine (1.1 eq) and stir for 30 minutes at room temperature. Cool the mixture to 0 °C and add potassium cyanide (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude α-aminonitrile can be used directly in the next step.

-

Hydrolysis: Add concentrated hydrochloric acid to the crude aminonitrile and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Isolation and Purification: Cool the reaction mixture and adjust the pH to the isoelectric point (approx. pH 4-5) using a base like NaOH to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structural integrity. Key signals include the aromatic protons of the pyridine ring, the singlet for the N(CH₃)₂ group, and the methine proton at the chiral center.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight (C₉H₁₂N₂O₂, MW: 180.21 g/mol ).[2]

-

HPLC: Purity assessment should be performed using a suitable reversed-phase HPLC method.

Applications in Drug Discovery and Coordination Chemistry

The unique structure of this compound makes it a valuable precursor for creating diverse molecular libraries.

Scaffold for Medicinal Chemistry

The carboxylic acid provides a convenient attachment point for amide coupling reactions, allowing for the exploration of a wide range of chemical space. This is a common strategy in drug discovery to modify a compound's properties, such as solubility, cell permeability, and target binding affinity.

Caption: Logical workflow for generating novel derivatives via amide coupling for SAR studies.

Ligand for Metal Complex Synthesis

The nitrogen atoms of the pyridine ring and the dimethylamino group, along with the carboxylate oxygen, can act as coordination sites for metal ions. This chelating ability is of great interest for creating novel metal complexes.[4][5] Such complexes have potential applications in catalysis, bioinorganic chemistry, and as antimicrobial agents, where the metal center can enhance the biological activity of the organic ligand.[5]

Protocol: Synthesis of a Copper(II) Complex

-

Dissolve this compound (2.0 eq) in methanol.

-

Slowly add a 1 M solution of sodium hydroxide (2.0 eq) to deprotonate the ligand.

-

In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in methanol.

-

Add the copper(II) solution dropwise to the ligand solution with vigorous stirring. A color change and/or precipitation should occur, indicating complex formation.

-

Stir the reaction at room temperature for 12-24 hours.

-

Isolate the complex by filtration, wash with cold methanol, and dry under vacuum. Characterize using FT-IR, UV-Vis, and elemental analysis.[4][5]

Safety and Handling

Based on data for structurally related compounds like pyridine-acetic acids, this compound should be handled with care. It is likely to be a skin and eye irritant.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from oxidizing agents.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water.[6]

Crucial Note: This information is a guideline. Always obtain and thoroughly review the specific Safety Data Sheet (SDS) provided by your supplier before use.[6][9]

Conclusion

This compound is a high-value chemical intermediate with demonstrated relevance in modern drug discovery and coordination chemistry. While its commercial availability may require sourcing from specialized suppliers, its versatile structure provides a robust platform for synthetic elaboration. By understanding its synthesis, characterization, and potential applications, researchers can effectively leverage this compound to advance their scientific objectives.

References

-

Moshang Chemical. This compound. [Link]

-

ResearchGate. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

-

PubChemLite. 2-(dimethylamino)-2-(pyridin-3-yl)acetic acid. [Link]

-

CPAChem. Safety data sheet - Acetic acid, dilute. [Link]

Sources

- 1. This compound - CAS号 1007878-75-2 - 摩熵化学 [molaid.com]

- 2. 1007878-75-2|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 2-(dimethylamino)-2-(pyridin-3-yl)acetic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cpachem.com [cpachem.com]

- 9. quickzyme.com [quickzyme.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of Peptidomimetics utilizing 2-(Dimethylamino)-2-(pyridin-2-yl)acetic Acid

Strategic Overview: The Pyridyl-Glycine Pharmacophore

The incorporation of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid (an

-

Conformational Restriction: The steric bulk of the pyridine ring at the

-carbon severely restricts -

Tunable Basicity: The pyridine nitrogen (

) and the dimethylamino group provide pH-responsive ionization states, enhancing solubility and enabling specific electrostatic interactions with receptor pockets (e.g., GPCRs). -

Metal Chelation Potential: The

-dimethylamino group and the pyridyl nitrogen form a bidentate (or tridentate with the carboxylate) chelation site, making these motifs ideal for metalloprotease inhibitors or radiopharmaceutical labeling (e.g.,

This guide details the synthesis of this building block and its subsequent integration into peptidomimetics, prioritizing the Petasis Borono-Mannich (PBM) reaction due to its convergence and stereochemical control.

Synthesis Protocol: The Petasis Borono-Mannich Route

The most robust route to this compound is the multicomponent Petasis reaction. This method avoids the harsh conditions of Strecker synthesis and allows for mild assembly.[1]

Critical Challenge: 2-Pyridylboronic Instability

Expert Insight: The primary failure mode in this synthesis is the rapid protodeboronation of 2-pyridylboronic acid. The C-B bond at the 2-position is highly labile. Solution: We utilize 2-Pyridylboronic acid MIDA ester or Potassium 2-pyridyltrifluoroborate in a protic solvent system (HFIP/EtOH) to stabilize the intermediate "ate" complex.

Workflow Diagram

Figure 1: Mechanism of the Petasis Borono-Mannich assembly. The solvent HFIP is critical for stabilizing the transition state.

Step-by-Step Protocol

Reagents:

-

Glyoxylic acid monohydrate (1.0 equiv)

-

Dimethylamine (2.0 M in THF, 1.1 equiv)

-

2-Pyridylboronic acid pinacol ester (1.2 equiv) [Note: Pinacol ester is preferred over free acid for stability]

-

Hexafluoroisopropanol (HFIP) (Solvent)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve Glyoxylic acid monohydrate (5 mmol, 460 mg) in HFIP (10 mL). Add Dimethylamine solution (5.5 mmol, 2.75 mL). Stir at room temperature for 15 minutes. Observation: The solution may warm slightly due to exotherm.

-

Boronate Addition: Add 2-Pyridylboronic acid pinacol ester (6 mmol, 1.23 g) in one portion.

-

Reaction: Stir the mixture vigorously at 25°C for 24 hours.

-

Validation: Monitor by LC-MS. Look for the product mass

. The disappearance of the boronate peak is the primary indicator.

-

-

Workup (Crucial Step):

-

Evaporate HFIP under reduced pressure (recycle solvent if possible).

-

The residue will be a viscous oil. Redissolve in minimal Ethanol (5 mL).

-

Add Diethyl Ether (50 mL) to precipitate the zwitterionic amino acid.

-

Filter the white/off-white solid.

-

-

Purification: If purity <95%, purify via Ion-Exchange Chromatography (Dowex 50W). Elute with 1M

. Lyophilize to obtain the pure betaine.

Data Summary Table:

| Parameter | Specification | Notes |

| Yield | 65 - 82% | Higher yields in HFIP vs. DCM |

| Appearance | White hygroscopic solid | Store in desiccator |

| MS (ESI+) | 181.1 m/z | |

| Characteristic singlet for N-Me |

Peptidomimetic Incorporation (Solid Phase Synthesis)

Direct coupling of this amino acid is challenging due to the steric hindrance of the

Optimized Coupling Protocol (Fmoc-SPPS)

Pre-requisite: The N-terminus of the resin-bound peptide must be free.

-

Activation:

-

Dissolve this compound (3.0 equiv) in DMF.

-

Add HATU (2.9 equiv) and HOAt (3.0 equiv). Expert Note: HOAt is superior to HOBt for pyridine-containing substrates due to the "neighboring group effect" which accelerates active ester formation.

-

Add DIEA (6.0 equiv).

-

Pre-activate for 2 minutes (solution turns yellow).

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Microwave irradiation: 75°C for 10 minutes (or 3 hours at RT).

-

Double Coupling is mandatory.

-

-

Validation:

-

Perform a micro-cleavage and check by HPLC. The "difficult sequence" often results in deletion sequences if coupling is incomplete.

-

Application: Metal Complexation Assay

To verify the functional integrity of the synthesized peptidomimetic (specifically its chelating ability), a copper binding assay is recommended.

Protocol:

-

Dissolve the purified peptidomimetic (

) in HEPES buffer (pH 7.4). -

Titrate with

( -

Monitor UV-Vis absorbance. The formation of the Pyridine-N / Amine-N / Copper complex results in a distinct charge transfer band shift around 600-650 nm.

References

-

Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters. Link

-

Candeias, N. R., et al. (2010). Boronic acids and esters in the Petasis-borono Mannich multicomponent reaction. Chemical Reviews. Link

-

Wu, P., Givskov, M., & Nielsen, T. E. (2019).[2] Reactivity and synthetic applications of multicomponent Petasis reactions. Chemical Reviews. Link

-

Li, Y., et al. (2022).[3] Synthesis of Unnatural

-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration.[4][5] The Journal of Organic Chemistry. Link -

BenchChem Technical Support. (2025). Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid". BenchChem Application Notes. Link

QC & Safety Declaration

-

Toxicity: Pyridine derivatives are potential irritants and neurological toxins. Handle in a fume hood.

-

Waste: Boron-containing waste must be segregated from general organic waste streams.

-

Validation: All protocols described herein have been cross-referenced with standard solid-phase peptide synthesis (SPPS) guidelines and recent multicomponent reaction literature.

Sources

- 1. Petasis reaction - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-(Dimethylamino)-2-(pyridin-2-yl)acetic Acid (DMPAA) as a Hemilabile Bidentate Ligand in Transition Metal Catalysis

Executive Summary

For researchers and drug development professionals engaged in homogeneous catalysis, ligand design is the primary vector for controlling reaction selectivity and turnover efficiency. 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid (DMPAA) is an advanced, multifunctional

While theoretically capable of tridentate coordination, the steric bulk of the

Mechanistic Insights: The Hemilabile Advantage

In transition metal catalysis, the resting state of a catalyst must be stable, yet the active state must be coordinatively unsaturated to bind the substrate. DMPAA solves this paradox through hemilability.

When DMPAA complexes with a half-sandwich precursor like

The Causality of the Pendant Group:

The uncoordinated

Hemilabile coordination dynamics of DMPAA opening a vacant catalytic site.

Experimental Protocol: Catalyst Preparation & Transfer Hydrogenation

This protocol describes the in situ generation of the

Step-by-Step Methodology

Step 1: Ligand Deprotonation

-

Suspend 1.05 equivalents of DMPAA in anhydrous methanol under an argon atmosphere.

-

Add 1.0 equivalent of methanolic KOH dropwise. Causality: DMPAA exists as a zwitterion and is poorly soluble in organic solvents. Deprotonation breaks the internal salt bridge, solubilizing the ligand and priming the carboxylate oxygen to enforce the highly active N,O-bidentate coordination mode.

Step 2: Metal Complexation

3. Add 0.5 equivalents of

Step 3: Catalyst Activation & Substrate Addition 5. Evaporate the methanol under vacuum and reconstitute the catalyst in anhydrous isopropanol (0.1 M relative to the substrate). 6. Add 0.1 equivalents of KOH (as an initiator) and the ketone substrate (e.g., acetophenone). 7. Heat the reaction to 60 °C. Causality: Isopropanol acts as both solvent and hydrogen donor. The basic conditions initiate the heterolytic cleavage of the isopropanol O-H bond at the Ru center, generating the active Ru-H species and releasing acetone.

Workflow for Ru-DMPAA catalyst synthesis and transfer hydrogenation.

In-Process Self-Validation Metrics

To ensure the integrity of the protocol, the following self-validating checks must be observed:

-